iNOS Isoform Selectivity: GW274150 vs. the Non-Selective Inhibitor L-NMMA in Human Recombinant NOS Assays
In head-to-head testing against recombinant human NOS isoforms, GW274150 demonstrated 248-fold selectivity for iNOS over eNOS and 81-fold selectivity for iNOS over nNOS. By contrast, L-NMMA—a commonly used pan-NOS inhibitor—showed comparable potency across all three isoforms, providing effectively no selectivity [1]. This means that in any experiment where constitutive NOS activity must be preserved (e.g., vascular tone studies), L-NMMA cannot discriminate between isoforms, whereas GW274150 can.
| Evidence Dimension | Fold-selectivity for iNOS vs. eNOS and nNOS |
|---|---|
| Target Compound Data | Human iNOS vs. eNOS: 248-fold; Human iNOS vs. nNOS: 81-fold |
| Comparator Or Baseline | L-NMMA: approximately 1-fold selectivity across all three isoforms (non-selective) |
| Quantified Difference | GW274150 provides >80-fold to >240-fold greater selectivity for iNOS over constitutive isoforms relative to L-NMMA |
| Conditions | Recombinant human NOS isoforms expressed in baculovirus/Sf9 cells; 15 min preincubation, 30 µM L-arginine, 15 min assay at 37°C |
Why This Matters
Investigators requiring isoform-specific inhibition to avoid confounding cardiovascular or neuronal effects must select GW274150 over non-selective agents like L-NMMA.
- [1] Alderton WK, Angell ADR, Craig C, Dawson J, Garvey EP, Moncada S, Monkhouse J, Rees DD, Russell LJ, Russell RJ, Schwartz S, Waslidge NB, Knowles RG. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo. Br J Pharmacol. 2005 Mar;145(3):301-12. doi: 10.1038/sj.bjp.0706168. View Source
